molecular formula C9H7BrN2OS B177718 N-(6-bromo-1,3-benzothiazol-2-yl)acetamide CAS No. 16628-26-5

N-(6-bromo-1,3-benzothiazol-2-yl)acetamide

Cat. No. B177718
CAS RN: 16628-26-5
M. Wt: 271.14 g/mol
InChI Key: YVCKQTVKWZSELH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes compounds like “N-(6-bromo-1,3-benzothiazol-2-yl)acetamide”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “N-(6-bromo-1,3-benzothiazol-2-yl)acetamide” consists of a benzothiazole ring which is a bicyclic compound made up of benzene and thiazole rings . The benzothiazole ring is substituted at the 6th position with a bromine atom .

Scientific Research Applications

Anti-tubercular Compounds

  • Field : Medicinal Chemistry
  • Application : Benzothiazole derivatives have been synthesized and studied for their anti-tubercular activity . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .
  • Methods : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .
  • Results : The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Antimicrobial Properties

  • Field : Microbiology
  • Application : Derivatives of benzothiazole have been investigated for their antimicrobial properties . They have been tested against gram-positive bacteria (Staphylococcus aureus), gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae), and fungi (Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum) .
  • Methods : The antimicrobial properties were tested using the serial plate dilution method .
  • Results : The results of these studies are not specified in the source .

Various Biological and Pharmaceutical Applications

  • Field : Pharmacology
  • Application : The benzothiazole ring system is widely used in various applications due to its high pharmaceutical and biological activity . These applications include use as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices .
  • Methods : The methods of application or experimental procedures are not specified in the source .
  • Results : The outcomes of these applications are not specified in the source .

Inhibition of Ubiquitin Ligase

  • Field : Biochemistry
  • Application : N-benzothiazol-2-yl-amides have been shown to inhibit ubiquitin ligase .
  • Methods : The methods of application or experimental procedures are not specified in the source .
  • Results : The outcomes of these applications are not specified in the source .

Prophylaxis and Treatment of Rotavirus Infections

  • Field : Virology
  • Application : N-benzothiazol-2-yl-amides have been used in the prophylaxis and treatment of rotavirus infections .
  • Methods : The methods of application or experimental procedures are not specified in the source .
  • Results : The outcomes of these applications are not specified in the source .

Therapeutic Agents for Disorders Associated with Nuclear Hormone Receptors

  • Field : Endocrinology
  • Application : N-benzothiazol-2-yl-amides have been used as therapeutic agents for disorders associated with nuclear hormone receptors .
  • Methods : The methods of application or experimental procedures are not specified in the source .
  • Results : The outcomes of these applications are not specified in the source .

Future Directions

The future directions for “N-(6-bromo-1,3-benzothiazol-2-yl)acetamide” and similar compounds could involve further exploration of their potential applications. Given the anti-tubercular activity of benzothiazole derivatives , these compounds could be further studied for their potential use in medical applications.

properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2OS/c1-5(13)11-9-12-7-3-2-6(10)4-8(7)14-9/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCKQTVKWZSELH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-bromo-1,3-benzothiazol-2-yl)acetamide

Synthesis routes and methods I

Procedure details

To a solution of 2-amino-6-bromobenzothiazole (10 g, 43.65 mmol) and triethylamine (12.2 mL, 87.3 mmol) and N,N-dimethylaminopyridine (269 mg) in THF (100 mL) is added acetyl chloride (4.7 mL). After stirring for 17 hours water (100 mL) is added and the mixture is extracted twice with EtOAc (75 mL). The organic extracts are combined and dried over magnesium sulfate, filtered and concentrated to afford N-(6-bromo-benzothiazol-2-yl)-acetamide (8.79 g, 74%) as a solid.
Quantity
10 g
Type
reactant
Reaction Step One
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12.2 mL
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reactant
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[Compound]
Name
N,N-dimethylaminopyridine
Quantity
269 mg
Type
reactant
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4.7 mL
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reactant
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Quantity
100 mL
Type
solvent
Reaction Step One
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Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

6-Bromobenzo[d]thiazol-2-amine (Aldrich, St. Louis, Mo.; 10.02 g, 43.7 mmol) was suspended in DCM (175 mL) to which DMAP (6.107 g, 50.0 mmol) was added. The flask was cooled in an ice water bath under argon, and acetic anhydride (4.60 mL, 48.8 mmol) was added, and the reaction was warmed to RT and stirred overnight. The reaction was washed with 10% HCl and water. The precipitate in the organic phase was filtered. The aqueous washings were extracted with DCM and 10:1 DCM/MeOH. These extracts were concentrated, combined with the filtrate from the above filtration, and concentrated again. The solid was collected (from the filtration as well as the aqueous workup), concentrated, and dried under vacuum to afford the desired N-(6-bromobenzo[d]thiazol-2-yl)acetamide (12.30 g, 45.39 mmol, 88% purity, 91% yield). MS (ESI pos. ion) m/z: 271 (MH+, 79Br), 273 (MH+, 81Br). Calculated exact mass for C9H7BrN2OS: 270 (79Br), 272 (81Br).
Quantity
10.02 g
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
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Name
Quantity
175 mL
Type
solvent
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Quantity
6.107 g
Type
catalyst
Reaction Step Four

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